4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide” is a chemical compound with the molecular formula C13H11N3O4S2. It has an average mass of 337.374 Da and a mono-isotopic mass of 337.019104 Da .
Synthesis Analysis
The synthesis of benzothiazoles, which are a class of compounds that “this compound” belongs to, involves several methods. One method involves the reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . Another method involves a condensation of 2-aminothiophenol with aldehydes in DMF .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H11N3O4S/c17-14(18)9-5-7-10(8-6-9)15-13-11-3-1-2-4-12(11)21(19,20)16-13/h1-8H,(H,15,16)(H,17,18) .Chemical Reactions Analysis
The chemical reactions involving benzothiazoles are diverse. For instance, Dess-Martin periodinane (DMP) efficiently mediates the intramolecular cyclization of phenolic azomethines at ambient temperature leading to substituted benzoxazoles and benzothiazoles .Scientific Research Applications
Gastroprotective Properties
Research has shown that derivatives of benzothiazole, such as ebrotidine, exhibit significant gastroprotective properties. These properties are attributed to the drug's ability to enhance the physicochemical characteristics of the mucus gel, which include increased dimension, viscosity, hydrophobicity, and hydrogen ion retardation capacity. Such improvements are directly related to the drug's capability to promote the synthesis and secretion of components crucial for gastric mucus, thereby facilitating mucosal repair and integrity maintenance. This makes it a potential candidate for treating ulcer disease (Slomiany, Piotrowski, & Slomiany, 1997).
Therapeutic Potential in Various Diseases
Benzothiazole and its derivatives have been recognized for their broad spectrum of therapeutic potentials. These compounds exhibit antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and notably, anticancer activities. The structure of benzothiazole enables it to serve as a ligand for various biomolecules, making it a focal point for medicinal chemists aiming to develop new therapies for respective ailments. The pharmaceutical applications of benzothiazole derivatives, especially in the context of cancer treatment, highlight the compound's significance in drug discovery (Kamal, Hussaini, & Malik, 2015).
Anticancer and Antimicrobial Activities
The benzothiazole scaffold has been extensively explored for its anticancer and antimicrobial activities. These activities are due to the scaffold's ability to inhibit various enzymes and receptors essential for the survival of cancer cells and microbes. Research into benzothiazole derivatives has opened up new avenues for the development of chemotherapeutic agents, underscoring the compound's utility in creating effective treatments for cancer and microbial infections (Keri, Patil, Patil, & Budagumpi, 2015).
Mechanism of Action
Target of Action
Similar compounds have been used as catalysts or ligands in organic synthesis reactions .
Mode of Action
It’s known that similar compounds can facilitate the progress of various chemical reactions .
Biochemical Pathways
Similar compounds have been used to prepare other organic compounds, such as pharmaceuticals, dyes, and functional materials .
Pharmacokinetics
The molecular formula of the compound isC 13 H 11 N 3 O 4 S 2 , which might influence its pharmacokinetic properties.
Result of Action
Similar compounds have shown prominent inhibitory effects on the growth of microorganisms such as fungi, bacteria, and algae in organic media .
Properties
IUPAC Name |
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S2/c14-21(17,18)10-7-5-9(6-8-10)15-13-11-3-1-2-4-12(11)22(19,20)16-13/h1-8H,(H,15,16)(H2,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUDSUOIJAPWBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.